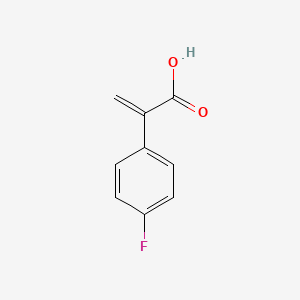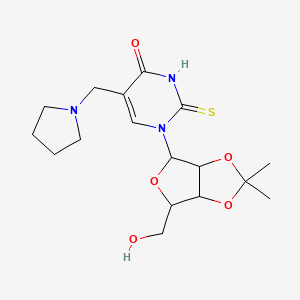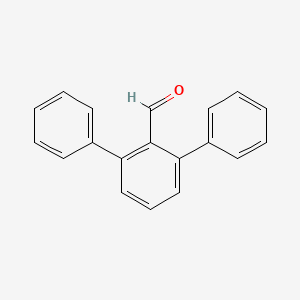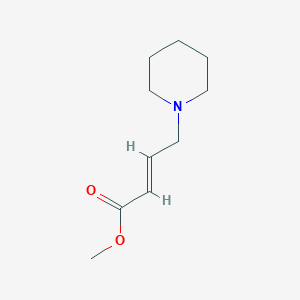
(s)-3-(4-Benzyloxyphenyl)-beta-alaninol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a chiral compound with the molecular formula C16H19NO2 It is characterized by the presence of an amino group, a benzyloxy-substituted phenyl ring, and a hydroxyl group on a propan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-3-(4-(benzyloxy)phenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxybenzaldehyde and (S)-alanine.
Formation of Schiff Base: The aldehyde group of 4-benzyloxybenzaldehyde reacts with the amino group of (S)-alanine to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-amino-3-(4-(benzyloxy)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-2-amino-3-(4-(benzyloxy)phenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-amino-3-(4-(benzyloxy)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The benzyloxy group can interact with hydrophobic regions, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
- (S)-3-amino-3-(4-benzyloxyphenyl)propan-1-ol
- 3-(4-(benzyloxy)phenyl)propan-1-ol
- 3-(3-benzyloxy-4,5-dimethoxyphenyl)-1-(3-benzyloxy-4-methoxyphenyl)propan-1-ol
Comparison: (S)-2-amino-3-(4-(benzyloxy)phenyl)propan-1-ol is unique due to its specific chiral center and the presence of both amino and hydroxyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H19NO2 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(4-phenylmethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C16H19NO2/c17-16(10-11-18)14-6-8-15(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,16,18H,10-12,17H2/t16-/m0/s1 |
Clé InChI |
LTGQQRZGPYYPNY-INIZCTEOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](CCO)N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol](/img/structure/B12094182.png)

![5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine](/img/structure/B12094193.png)







![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)
![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)


